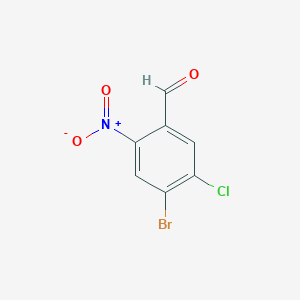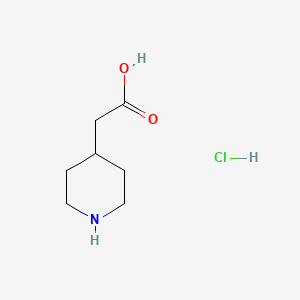
4-Bromo-5-chloro-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloro-2-nitrobenzaldehyde consists of a benzene ring with substituents. The positions of bromine, chlorine, and nitro groups are crucial for its properties and reactivity. For a visual representation, refer to the structure in the ChemSpider database .
Applications De Recherche Scientifique
Preparation of Tyrian Purple (6,6′-Dibromoindigo)
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically the synthesis of dyes.
Comprehensive Summary of the Application
4-Bromo-5-chloro-2-nitrobenzaldehyde is used in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a famous dye of antiquity . This dye has been produced from secretions of various species of snails found off the Atlantic and Mediterranean coasts .
3. Detailed Description of Methods and Experimental Procedures The synthesis of Tyrian Purple involves the oxidative coupling of a 6‑bromoindole derivative, which is usually generated in situ . The first synthesis of Tyrian Purple, reported in 1903 by Sachs and Kempf, was based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone . The substituted benzaldehyde was prepared in five steps starting from 2,4-dinitrotoluene, in an overall yield of about 34% .
Summary of Results or Outcomes
The synthesis of Tyrian Purple using 4-bromo-2-nitrobenzaldehyde resulted in the successful production of the dye. However, the yield of dibromoindigo in the final step was not reported .
Reactions at the Benzylic Position
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically the study of reactions at the benzylic position .
Comprehensive Summary of the Application
4-Bromo-5-chloro-2-nitrobenzaldehyde, like other alkyl benzenes, can undergo reactions at the benzylic position . These reactions are very important for synthesis problems .
3. Detailed Description of Methods and Experimental Procedures The reactions at the benzylic position involve free radical bromination, nucleophilic substitution, and oxidation . For example, when NBS (N-Bromosuccinimide) and heat are added to an alkyl benzene in the presence of a peroxide, a bromine atom can be added to the benzylic position .
Summary of Results or Outcomes
The reactions at the benzylic position result in the addition of a bromine atom to the benzylic position of the alkyl benzene . This reaction is useful in the synthesis of various organic compounds .
Propriétés
IUPAC Name |
4-bromo-5-chloro-2-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXCTNJDIYOLKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-nitrobenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)









![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)
